N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-17(21,15-8-5-9-23-15)11-18-16(20)13-10-14(22-19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGSYNHYIWPEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C15H15N3O2S
- Molecular Weight : 287.36 g/mol
- SMILES Notation : Cc1ccccc1C(=O)NC@@HC(=O)N
This structure contributes to its biological activity, particularly in enzyme inhibition and cellular interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to applications in skin depigmentation therapies.
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease management.
- Cytotoxicity : In vitro studies using B16F10 melanoma cells demonstrated that the compound's cytotoxic effects are dose-dependent. Treatments at concentrations of 0, 1, 2, and 5 μM over 48 hours revealed significant reductions in cell viability at higher concentrations .
Case Study 1: Tyrosinase Inhibition
A study focused on the structure–activity relationship (SAR) of oxazole derivatives demonstrated that modifications on the phenyl ring significantly influence tyrosinase inhibition. The presence of hydroxyl groups enhanced inhibitory activity, with this compound showing superior results compared to other derivatives tested .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting potential as an antimicrobial agent. Further studies are necessary to elucidate the specific mechanisms underlying this activity and to assess the compound's safety profile .
Comparative Biological Activity Table
| Activity Type | IC50 Value (μM) | Reference Compound | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | 16.78 - 40.42 | Kojic Acid | Moderate potency; structure-dependent |
| Cytotoxicity (B16F10) | Varies (dose-dependent) | - | Significant reduction at higher doses |
| Antimicrobial Activity | Varies | - | Effective against specific bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
